molecular formula C13H25N3O2 B8111031 N,N-Dimethyl-2-(8-oxa-3,11-diazaspiro[5.6]dodecan-11-yl)acetamide

N,N-Dimethyl-2-(8-oxa-3,11-diazaspiro[5.6]dodecan-11-yl)acetamide

Cat. No.: B8111031
M. Wt: 255.36 g/mol
InChI Key: RPIFWLPBWQILDY-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(8-oxa-3,11-diazaspiro[56]dodecan-11-yl)acetamide is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(8-oxa-3,11-diazaspiro[5.6]dodecan-11-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the spirocyclic core, followed by the introduction of the dimethylacetamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(8-oxa-3,11-diazaspiro[5.6]dodecan-11-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain atoms or groups in the molecule.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

N,N-Dimethyl-2-(8-oxa-3,11-diazaspiro[5.6]dodecan-11-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(8-oxa-3,11-diazaspiro[5.6]dodecan-11-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylacetamide: A simpler analog without the spirocyclic structure.

    Spirocyclic amines: Compounds with similar spirocyclic cores but different functional groups.

Uniqueness

N,N-Dimethyl-2-(8-oxa-3,11-diazaspiro[56]dodecan-11-yl)acetamide stands out due to its unique combination of a spirocyclic core and a dimethylacetamide group

Properties

IUPAC Name

N,N-dimethyl-2-(8-oxa-3,11-diazaspiro[5.6]dodecan-11-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c1-15(2)12(17)9-16-7-8-18-11-13(10-16)3-5-14-6-4-13/h14H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIFWLPBWQILDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1CCOCC2(C1)CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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